molecular formula C10H17NO2 B042508 N-Boc-1,2,3,6-tetrahydropyridine CAS No. 85838-94-4

N-Boc-1,2,3,6-tetrahydropyridine

Cat. No. B042508
CAS RN: 85838-94-4
M. Wt: 183.25 g/mol
InChI Key: SHHHRQFHCPINIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994164B2

Procedure details

Heat a solution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (0.69 mol, 193 g) in DBU (400 mL) at 80° C. for 16 h. Dilute the reaction mixture with water, extract with diethyl ether, and wash the organic layer with 1 N hydrochloric acid and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the title compound (116 g, 92%) as a brown oil. 1H NMR (400 MHz, CDCl3) δ 1.46 (s, 9H), 2.12 (br s, 2H), 3.47 (t, 2H), 3.87 (s, 2H), 5.65 (br s, 1H), 5.81 (br s, 1H).
Quantity
193 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11](OS(C)(=O)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1CCN2C(=NCCC2)CC1.O>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]=[CH:11][CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
193 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether
WASH
Type
WASH
Details
wash the organic layer with 1 N hydrochloric acid and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.